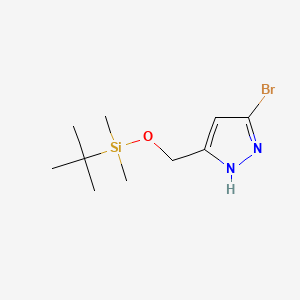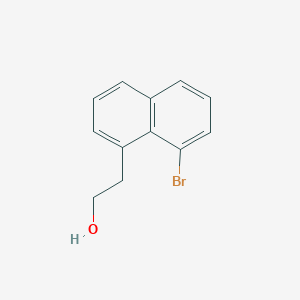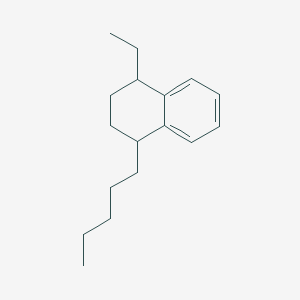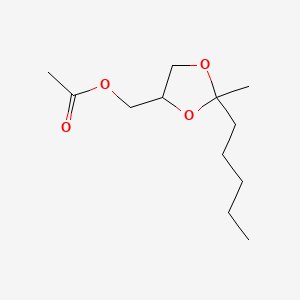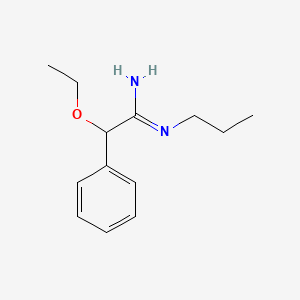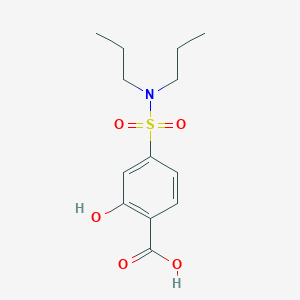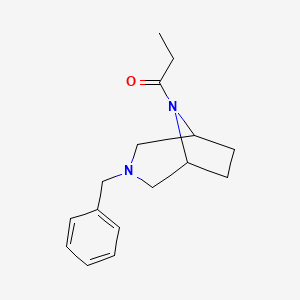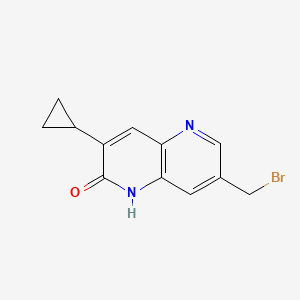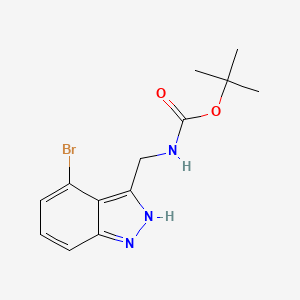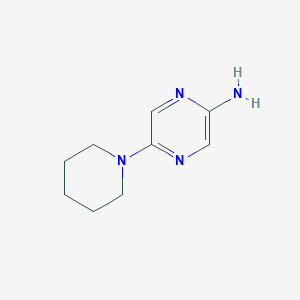
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound belonging to the class of heterocyclic compounds. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Vorbereitungsmethoden
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- involves multiple steps. One common method includes the reaction of 1,2,3,6-tetrahydro-1,4-dimethylpyridine with (trimethylsilyl)methylpotassium, followed by quenching with chlorotrimethylsilane or deuterium oxide . Industrial production methods often utilize organomagnesiums and organolithiums due to their effectiveness in forming substituted and functionalized pyridine structures .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organolithiums, organomagnesiums, and transition-metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridine derivatives such as quinolines, isoquinolines, and naphthyridines. Compared to these compounds, Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications .
Similar Compounds
- Quinolines
- Isoquinolines
- Naphthyridines
Eigenschaften
CAS-Nummer |
53725-53-4 |
|---|---|
Molekularformel |
C21H32N2O |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-(butylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N2O/c1-6-7-13-22-16-19(24)23-20(2,3)14-18(15-21(23,4)5)17-11-9-8-10-12-17/h8-12,14,22H,6-7,13,15-16H2,1-5H3 |
InChI-Schlüssel |
SBEQUPBZKBGVHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


